molecular formula C9H9N B1180554 MADURAMICIN CAS No. 119758-39-3

MADURAMICIN

Cat. No.: B1180554
CAS No.: 119758-39-3
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Description

Historical Context of Discovery and Isolation

Maduramicin (B1675897), also known as Yumamycin, was first identified as a fermentation product of an actinomycete. plos.org The producing organism was identified as a new species, Actinomadura yumaensis, which was originally isolated from a soil sample collected in Yuma County, Arizona, USA. plos.orgresearchgate.netnih.gov The discovery of this novel antibiotic, initially designated X-14868A, was a notable development in the field of natural product chemistry. nih.gov

Subsequent research also identified Actinomadura rubra as a producer of this compound. wikipedia.orgdrugbank.comnih.gov The formal description of Actinomadura yumaensis as a new species was published in 1985. researchgate.net Early research efforts focused on the fermentation, isolation, and characterization of this compound, laying the groundwork for future investigations into its complex chemical structure and biological functions. researchgate.net

Significance as a Subject of Chemical and Biological Research

This compound's importance in the scientific community stems from its distinct chemical properties and potent biological effects. It is classified as a monovalent glycoside polyether ionophore, a group of compounds known for their ability to transport cations across biological membranes. plos.orgmdpi.com

Mechanism of Action: The fundamental mechanism of this compound involves forming lipophilic (lipid-soluble) complexes with monovalent cations, such as potassium (K+) and sodium (Na+), and transporting them across cell membranes. slideshare.nettoku-e.com This disrupts the natural ion gradients that are essential for cellular function. The influx of ions can lead to osmotic swelling and the inhibition of vital mitochondrial functions, ultimately causing cell death in susceptible organisms. plos.orgtoku-e.com

Significance in Different Research Areas:

Antiprotozoal Research: this compound is exceptionally potent against coccidian protozoa, such as various Eimeria species. plos.orgnih.gov This has made it a benchmark compound in veterinary research for controlling the parasitic disease coccidiosis. Its high potency allows it to be effective at much lower concentrations than other ionophores like monensin (B1676710). slideshare.net

Antimalarial Research: The ion-disrupting capabilities of this compound have been explored as a strategy against malaria. Research has shown that it is active at low nanomolar concentrations against the sexual stages (gametocytes) of the Plasmodium falciparum parasite, which are responsible for transmitting the disease. nih.govmdpi.com It can rapidly eliminate parasites and block malaria transmission in laboratory models, making it a valuable tool for developing new antimalarial therapies. researchgate.netnih.govresearchgate.net

Antibacterial Research: this compound exhibits moderate to high activity against many Gram-positive bacteria but is largely ineffective against Gram-negative bacteria. slideshare.netnih.gov This selectivity is a subject of research, as it helps in understanding the structural differences in bacterial cell walls.

Cancer and Cell Biology Research: In molecular and cancer biology, this compound is studied for its ability to induce apoptosis (programmed cell death). nih.gov Studies on various cell lines have shown that it can arrest the cell cycle and activate apoptotic pathways. plos.orgtoku-e.com Furthermore, its ability to interfere with cellular processes like autophagic flux—a critical cell survival mechanism—makes it a compound of interest for developing potential anticancer agents. nih.govresearchgate.netresearchgate.net

Biosynthetic and Synthetic Chemistry: The complex molecular structure of this compound, featuring a seven-ring system, presents a significant challenge and opportunity for chemists. nih.gov Research into its biosynthesis has revealed that its carbon skeleton is derived from simple precursors: acetate, propionate, and methionine. nih.govresearchgate.netresearchgate.net Understanding its natural synthesis provides a blueprint for chemists to attempt total synthesis in the laboratory and to create novel analogs with potentially enhanced or different activities.

Research Data Tables

Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₄₇H₈₀O₁₇ wikipedia.org
Molar Mass 917.14 g/mol wikipedia.org
Appearance White or off-white crystalline powder haihangchem.com
Solubility Soluble in ethanol, methanol (B129727), DMF, DMSO; Poorly soluble in water toku-e.comchemicalbook.com
Classification Monovalent glycoside polyether ionophore plos.orgmdpi.com

Selected Biological Activities of this compound in Research

Research AreaFindingCell/Organism ModelKey Result (IC₅₀/EC₅₀)Source(s)
Cell Proliferation Inhibition of cell growthC2C12 (mouse myoblasts)IC₅₀: ~0.07 µg/ml nih.gov
Cell Proliferation Inhibition of cell growthRD (human rhabdomyosarcoma)IC₅₀: ~0.15 µg/ml nih.gov
Antimalarial Inhibition of late-stage gametocytesPlasmodium falciparumEC₅₀: 14.8 nM nih.gov
Antimalarial Inhibition of asexual parasitesPlasmodium falciparum (3D7)IC₅₀: 7.71 ng/mL frontiersin.org

IC₅₀ (Half-maximal inhibitory concentration) and EC₅₀ (Half-maximal effective concentration) values indicate the potency of a substance in inhibiting a specific biological or biochemical function.

Properties

CAS No.

119758-39-3

Molecular Formula

C9H9N

Synonyms

MADURAMYCIN

Origin of Product

United States

Origin and Biosynthetic Pathways

Biosynthetic Gene Cluster (BGC) Identification and Analysis

The identification and analysis of the biosynthetic gene cluster (BGC) responsible for maduramicin (B1675897) production have been crucial steps in understanding its biosynthesis and enabling metabolic engineering efforts.

The BGC of this compound was identified through whole-genome sequencing of a this compound-producing industrial strain, Actinomadura sp. J1-007. researchgate.netoup.comresearchgate.netnih.gov This approach allowed researchers to pinpoint the specific genetic locus containing the genes involved in the biosynthesis of this polyether antibiotic. Prior to this, the this compound BGC had not been identified, and the associated strains had not been genetically engineered. researchgate.netresearchgate.netnih.gov The BGC length of polyethers similar to this compound, such as salinomycin (B1681400), monensin (B1676710), and nanchangmycin, is approximately 100 kb. researchgate.net Based on the length of the identified 120 kb gene cluster, it was considered the primary candidate BGC for this compound. researchgate.net

Following the identification of the this compound BGC, in silico analysis was performed to predict the biosynthetic pathway. researchgate.netoup.comresearchgate.netnih.govdntb.gov.ua This computational approach involves analyzing the genes within the identified cluster to infer the enzymatic steps and intermediates involved in the synthesis of this compound. Based on bioinformatics analysis and comparisons with known polyether BGCs, a putative biosynthetic pathway has been proposed. researchgate.netrsc.org

Whole-Genome Sequencing Approaches

Enzymatic Mechanisms in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions that build and modify the polyketide backbone.

Polyether biosynthesis typically involves Type I polyketide synthases (PKSs) that assemble the carbon chain from acyl-CoA precursors. researchgate.net In some polyether biosynthetic pathways, including that of this compound, a standalone enzyme called a Type II thioesterase (TEII) plays a role in catalyzing the final product chain release. rsc.org The overexpression of the type II thioesterase MadTE in Actinomadura sp. J1-007 resulted in a significant increase in this compound titer. researchgate.netoup.comresearchgate.netnih.govdntb.gov.ua This suggests that MadTE is involved in a rate-limiting step, likely the release of the completed polyketide chain from the PKS machinery. rsc.org

A key step in the formation of the cyclic ether rings characteristic of this compound is the cyclization of a polyene intermediate. Research suggests the initial formation of a triene, which is subsequently converted to this compound through the cyclization of a triepoxide intermediate. nih.govjst.go.jpresearchgate.net This process is analogous to the biosynthesis of other polyethers like monensin, where a linear triene intermediate is oxidized to a triepoxide, followed by a cascade of epoxide opening and ring closure reactions catalyzed by enzymes such as epoxidases and epoxide hydrolases. researchgate.netresearchgate.netrsc.org While the specific enzymes responsible for triepoxide formation and subsequent cyclization in this compound biosynthesis are still under investigation, epoxidases are known to catalyze the conversion of polyene intermediates to epoxides in polyether biosynthesis, and epoxide hydrolases are responsible for opening epoxy bonds to form ether rings. researchgate.net Putative spirocyclases have also been identified in polyether gene clusters, which may be involved in the formation of spiroacetal structures found in compounds like this compound. cam.ac.uk

Role of Specific Enzymes (e.g., Type II Thioesterase MadTE)

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering approaches aim to improve the production of natural products by manipulating the metabolic pathways of the producing organism. For this compound, this involves strategies to enhance the yield and efficiency of its biosynthesis. Overexpression of the type II thioesterase MadTE in Actinomadura sp. J1-007 has demonstrated the potential of metabolic engineering to increase this compound production, leading to a 30% increase in titer to 7.16 g/L in shake-flask fermentation. researchgate.netoup.comresearchgate.netnih.govdntb.gov.ua This finding highlights the importance of understanding the enzymatic bottlenecks in the biosynthetic pathway. Future metabolic engineering efforts could focus on optimizing the expression of other genes within the BGC, improving precursor supply, or engineering the strain for increased tolerance to the product. researchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.com

Advanced Structural Analysis and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. For a complex molecule like maduramicin (B1675897), both one-dimensional and two-dimensional NMR experiments are crucial for assigning signals and establishing connectivity.

Carbon-13 NMR Assignments

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is influenced by its electronic environment, providing clues about the types of carbon atoms present (e.g., alkyl, oxygenated, carbonyl) and their neighboring atoms. Studies involving the incorporation of 13C-labeled precursors have been instrumental in assigning the carbon signals in the 13C NMR spectrum of this compound nih.gov. This compound alpha, for instance, contains forty-seven carbon atoms within its seven-ring system nih.gov. The 13C NMR chemical shift assignments for this compound and its salt complexes have been tabulated and discussed in detail drugbank.comnih.gov. In the spectrum of the thallium salt, some signals show splitting due to thallium-carbon coupling, further aiding assignments nih.gov.

Proton NMR Analysis

Proton NMR (1H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of proton signals are used to determine the types of protons, their electronic environments, and their connectivity to neighboring protons. 1H NMR analysis is crucial for confirming the structural features deduced from 13C NMR and for establishing the relative stereochemistry of chiral centers within the molecule. Certificates of analysis for this compound ammonium (B1175870) often include a statement that the proton NMR spectrum conforms to the expected structure sigmaaldrich.cnmedchemexpress.com.

Mass Spectrometry for Structural Confirmation and Isotope Studies

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Various ionization techniques can be coupled with MS to generate different types of ions and fragmentation patterns, which are valuable for structural confirmation and the study of isotopic incorporation.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that can be used to analyze polar and high molecular weight compounds like polyether ionophores. FAB-MS typically produces protonated or cationized molecular ions, such as [M+H]+ or [M+Na]+, which can confirm the molecular weight of the intact molecule. FAB-MS has been used in the analysis of polyether ionophores, including providing data such as [M+H]+ ions and ions corresponding to sodium adducts or loss of water dss.go.th.

Desorption Chemical Ionization (DCI) Mass Spectrometry

Desorption Chemical Ionization (DCI) Mass Spectrometry is another soft ionization technique suitable for analyzing less volatile or thermally labile compounds. In DCI-MS, the sample is rapidly heated while a reagent gas plasma is used for ionization. While investigated for the confirmation of this compound alpha in chicken fat, sample clean-up was found to be inadequate for DCI, limiting its effectiveness in this application nih.govresearchgate.net.

Thermospray Liquid Chromatography/Mass Spectrometry (TSP LC/MS)

Thermospray Liquid Chromatography/Mass Spectrometry (TSP LC/MS) hyphenates liquid chromatography (LC) with mass spectrometry, allowing for the separation of complex mixtures before MS analysis. This technique is particularly useful for analyzing polar and non-volatile compounds. TSP LC/MS was also investigated for the confirmation of this compound alpha in chicken fat, but sample clean-up was only marginally acceptable nih.govresearchgate.net. However, the coupling of thermospray LC with tandem mass spectrometry (TSP LC/MS/MS) provided sufficient selectivity to resolve the analyte from matrix coextractives and generate reproducible data for confirmatory methods nih.govresearchgate.net.

Thermospray Liquid Chromatography/Tandem Mass Spectrometry (TSP LC/MS/MS)

Thermospray liquid chromatography/tandem mass spectrometry (TSP LC/MS/MS) has been investigated as an analytical technique for the confirmation of this compound alpha, particularly in complex matrices like chicken fat nih.gov. While techniques such as desorption chemical ionization (DCI) and thermospray liquid chromatography/mass spectrometry (TSP LC/MS) were explored, sample clean-up proved inadequate for DCI and only marginally acceptable for TSP LC/MS nih.gov. TSP LC/MS/MS, however, demonstrated sufficient resolution to separate the analyte from tissue coextractives and generated reproducible mass spectrometric data suitable for confirmatory methods nih.gov. This technique is considered applicable to other commonly used polyether ionophores nih.gov. LC-MS/MS, in general, offers advantages in qualitative and quantitative accuracy, speed, and sensitivity for detecting low-concentration substances without requiring analyte derivatization nih.gov. It has been successfully applied for the determination of this compound residues in various matrices, including eggs and crayfish tissues cabidigitallibrary.orgmdpi.com. For instance, an LC-MS/MS method for this compound determination in eggs involved a clean-up procedure followed by chromatographic separation and detection in multiple reaction monitoring (MRM) mode cabidigitallibrary.org. Both this compound and an internal standard (nigericin) were determined as ammonium adducts ([M+NH4]+) cabidigitallibrary.org. The ion source parameters were optimized for both analytes cabidigitallibrary.org.

X-ray Diffraction (XRD) for Crystalline Structure Characterization

X-ray Diffraction (XRD) is a technique used to analyze the crystalline structure of compounds. In the context of this compound, XRD has been employed to study its crystalline state, particularly when incorporated into formulations like nanostructured lipid carriers (NLCs) nih.govnih.govresearchgate.net. XRD results have indicated that this compound can be encapsulated in NLCs in an amorphous state nih.govnih.govresearchgate.net. XRD can also be used in spectral studies of complexes formed by this compound ammonium researchgate.net.

Identification and Characterization of Isomeric Forms and Structural Variations

The structure of this compound includes different components and undergoes metabolic transformations.

Alpha and Beta Components of this compound

This compound contains two main components, referred to as alpha (α) and beta (β) guidechem.com. The alpha component is generally characterized by a polyoxygenated carbon backbone and a 2,6-dideoxy sugar guidechem.com. This structure is associated with high activity and constitutes a significant percentage (91% to 97%) of this compound guidechem.com. The beta component differs from the alpha form by lacking one methyl group on the monoglycoside group, resulting in significantly less activity compared to the alpha form guidechem.com. This compound ammonium alpha is a specific form mentioned in the context of animal feed additives europa.eucabidigitallibrary.orgopenagrar.decabidigitallibrary.org.

Here is a table summarizing the key differences between this compound alpha and beta:

FeatureThis compound Alpha (α)This compound Beta (β)
Structural FeaturePolyoxygenated carbon backbone, 2,6-dideoxy sugar guidechem.comLacks one methyl group on monoglycoside guidechem.com
ActivityHigh activity guidechem.comMuch less activity than alpha guidechem.com
Proportion in sample91% to 97% of this compound guidechem.comLower proportion compared to alpha guidechem.com

O-Demethylation Pathways and Metabolite Structural Elucidation

O-demethylation represents a significant metabolic pathway for this compound in some species, such as chickens and rats europa.eucabidigitallibrary.orgopenagrar.decabidigitallibrary.orgfda.gov. This metabolic process involves the removal of a methyl group from a methoxy (B1213986) group, specifically in the A ring of the this compound molecule fda.gov. This compound is excreted rapidly in chickens, mainly unchanged, but O-demethylation is the main metabolic pathway observed europa.eucabidigitallibrary.org. Studies have identified metabolites resulting from this pathway fda.gov. For example, in chickens, a metabolite referred to as CL 116 ,885, which is the O-demethylated component, has been detected fda.gov. The structural elucidation of drug metabolites, including those of this compound, can be achieved through techniques like mass spectrometry, particularly triple-quadrupole mass spectrometry acs.org.

Here is a table summarizing information on this compound O-demethylation:

Metabolic ProcessLocation of DemethylationSpecies Observed InResulting Metabolites
O-DemethylationMethoxy group in the A ring fda.govChickens, Rats europa.eucabidigitallibrary.orgopenagrar.decabidigitallibrary.orgfda.govO-demethylated this compound (e.g., CL 116 ,885) fda.gov

Chemical Synthesis and Derivatization

Total Synthesis Approaches (if relevant literature emerges)

While maduramicin (B1675897) is a complex natural product typically obtained via fermentation of Actinomadura species, comprehensive details on its total chemical synthesis are not prominently featured in the immediately available literature. Research primarily focuses on its isolation, structure elucidation, and semi-synthetic modifications rather than de novo total synthesis from simpler precursors.

Semi-Synthetic Modification Strategies

Semi-synthetic approaches involve chemically modifying the naturally produced this compound molecule to alter its properties or enhance its activity.

Synthesis of "Super this compound"

"Super this compound" is a modified form of this compound with reported favorable coccidiosis resistance effects and reduced potential for causing poisoning in livestock compared to the parent compound. google.comgoogle.com The synthesis method described involves treating this compound with glacial acetic acid and acetic anhydride (B1165640) in the presence of a catalyst, such as methanesulfonic acid (MSA). google.comgoogle.com The reaction is typically carried out at elevated temperatures (60-65 °C). google.comgoogle.com The product is then isolated through steps involving deionized water treatment, filtration, washing, and drying. google.comgoogle.com

A generalized synthesis scheme for Super this compound involves:

Mixing this compound with glacial acetic acid. google.comgoogle.com

Slowly adding acetic anhydride at a controlled temperature (around 5 °C). google.comgoogle.com

Adding a solution of a catalyst (e.g., methanesulfonic acid) in glacial acetic acid. google.comgoogle.com

Heating the mixture to 60-65 °C and stirring for a specific reaction time (50-80 minutes). google.comgoogle.com

Quenching the reaction in deionized water. google.comgoogle.com

Filtering, washing, and drying the solid product. google.comgoogle.com

ReagentRoleConditions
This compoundStarting material-
Glacial Acetic AcidSolvent/ReagentMixed with this compound at room temperature
Acetic AnhydrideAcetylating agentSlowly added at ~5 °C
Methanesulfonic AcidCatalystAdded as a solution in glacial acetic acid
HeatReaction activation60-65 °C
Deionized WaterQuenching/Workup-

Synthesis of this compound Methyl Ester Derivatives

This compound methyl ester is a derivative that has been investigated for its biological activities. nih.govresearchgate.net The synthesis of methyl ester derivatives typically involves esterification of the carboxylic acid functional group present in the this compound molecule. nih.gov Literature indicates the preparation of methyl and ethyl ketal derivatives of this compound, including their free acid and sodium salt complexes. nih.gov

Research has shown that this compound methyl ester derivative can be synthesized and exhibits biological activity, such as inhibiting photophosphorylation and proton uptake in isolated spinach chloroplasts. nih.govresearchgate.net It has been reported to be more potent than the parent compound in uncoupling photophosphorylation. nih.govresearchgate.net

Investigation of Structure-Activity Relationships at the Molecular Level

Structure-Activity Relationship (SAR) studies for this compound aim to correlate specific features of its molecular structure with its biological activity, particularly its anticoccidial efficacy and ionophoric properties. This compound's activity is linked to its ability to transport ions across biological membranes. nih.govew-nutrition.com

The structure of this compound contains alpha and beta components. guidechem.com The alpha component, which constitutes the majority of this compound (91% to 97%), possesses a polyoxygenated carbon backbone and a 2,6-dideoxy sugar, contributing significantly to its high activity. guidechem.com The beta component differs by lacking one methyl group on the monoglycoside and exhibits much lower activity. guidechem.com The molecule's periphery is characterized by lipophilic methyl groups, while its interior features a pseudocyclic structure formed by ether oxygen atoms. guidechem.com This structural arrangement influences its solubility profile, making it insoluble in water but soluble in most organic solvents. guidechem.com The presence of monovalent monoglycoside groups is suggested to contribute to its effectiveness against coccidia compared to other polyether ionophore antibiotics. guidechem.com

Studies involving modifications, such as the formation of salt complexes (monovalent and divalent) and ketal derivatives, along with techniques like 13C NMR spectroscopy, have been used to investigate structural changes and their potential impact on activity. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models have also been employed in the broader context of ionophores and other compounds to predict the relationship between structure and activity based on molecular descriptors. researchgate.netpreprints.org

Structural FeaturePotential Impact on Activity/Properties
Polyoxygenated carbon backboneContributes to overall structure and potentially ion binding. guidechem.com
SpiroketalKey structural element in polyether ionophores.
2,6-dideoxy sugar moietyPart of the glycosidic structure, important for activity. guidechem.com
Carboxylic acid groupAllows for salt formation and derivatization (e.g., methyl ester). nih.gov
Lipophilic methyl groups (periphery)Influences solubility in organic solvents. guidechem.com
Pseudocyclic ether structure (interior)Facilitates ion chelation and transport. guidechem.com
Monovalent monoglycoside groupsSuggested to enhance efficacy against coccidia. guidechem.com

Molecular and Cellular Mechanisms of Biological Activity

Ionophoric Properties and Cation Transport Mechanisms

Maduramicin (B1675897) functions by forming lipophilic complexes with cations, thereby facilitating their movement across the hydrophobic environment of cell membranes. nih.govtoku-e.comvicgroup.ruasm.orgwikipedia.org This transport is typically described as an electrically silent exchange of cations for protons or other cations. fda.gov The binding of ions induces a structural change in the this compound molecule, which exposes hydrophobic groups and promotes its association with lipid bilayers. asm.org

Formation of Lipophilic Complexes with Monovalent Cations (Na+, K+)

This compound forms lipophilic complexes with monovalent cations, including sodium (Na+) and potassium (K+). nih.govtoku-e.comvicgroup.rufengchengroup.comtoku-e.com Studies have indicated that this compound exhibits a higher affinity for K+ compared to Na+ among monovalent cations. toku-e.comtoku-e.com This selective binding and complex formation enable this compound to mediate the transport of these ions across cell membranes. fengchengroup.comvetsintez.combiopharm.vet

Transport of Divalent Cations (Ca2+) Across Cell Membranes

In addition to monovalent cations, this compound is also capable of transporting divalent cations, such as calcium (Ca2+), across cell membranes. nih.govtoku-e.comvicgroup.rutoku-e.com This transport of Ca2+ contributes to the disruption of intracellular calcium homeostasis, a key aspect of this compound's cellular effects. researchgate.netekb.eg

Disruption of Cellular Ion Homeostasis and Membrane Potential

The ionophoric activity of this compound leads to the disruption of cellular ion balance by transporting cations down their electrochemical gradients. asm.orgmdpi.com This uncontrolled movement of ions across the cell membrane alters the membrane potential. asm.org In coccidial parasites, this disruption of ion balance, particularly the increased transport of Na+ and K+, leads to a loss of cell turgor and subsequent cell destruction. vetsintez.combiopharm.vet In other cell types, the resulting ion imbalance can trigger a cascade of downstream effects. mdpi.com

Cellular Homeostasis Perturbations

The disruption of cellular ion homeostasis by this compound results in significant perturbations to various aspects of cellular function and viability. researchgate.net

Intracellular pH Alterations

The disruption of ion balance and membrane potential induced by this compound can lead to alterations in intracellular pH. researchgate.netmdpi.com For instance, K+ efflux into the cytoplasm is associated with a decrease in intracellular pH. mdpi.com While the effect on pH can be a consequence of ion imbalance researchgate.netmdpi.com, the extent and nature of pH changes may vary depending on the cell type and specific conditions. researchgate.net

Elevated Intracellular Calcium Levels and Calcium Dysregulation

A prominent consequence of this compound's ionophoric activity is the elevation of intracellular calcium levels. researchgate.netekb.egmdpi.comresearchgate.netnih.govnih.gov This increase in intracellular Ca2+ leads to calcium dysregulation researchgate.netekb.eg, disturbing normal cellular processes that rely on precise calcium signaling. Elevated intracellular calcium levels have been observed in studies involving myocardial cells treated with this compound, accompanied by increased Ca2+-ATPase activity. researchgate.netresearchgate.netnih.gov This calcium overload can contribute to cellular stress and trigger apoptotic pathways. mdpi.comnih.gov Furthermore, increased cytosolic calcium concentration induced by carboxylic ionophores like this compound may act as a negative feedback mechanism to reduce steroid production in certain cells. ekb.eg

Mitochondrial Dysfunction and Associated Cellular Stress

This compound's interaction with cellular processes includes significant effects on mitochondrial function, contributing to cellular stress. As a polyether ionophore, this compound can form lipophilic complexes with cations, such as Na⁺, K⁺, and Ca²⁺, facilitating their transport across cell membranes toku-e.comnih.govtoku-e.com. This ion transport activity is proposed to disrupt cellular ion homeostasis, impacting mitochondrial functions toku-e.comnih.govtoku-e.com.

Inhibition of Mitochondrial Substrate Oxidation and ATP Hydrolysis

One of the proposed mechanisms by which this compound affects mitochondria is the inhibition of key processes like substrate oxidation and ATP hydrolysis. This inhibition is thought to occur as a consequence of the ion imbalance caused by this compound's ionophore activity, particularly within protozoal cells, ultimately leading to cell death in these organisms toku-e.comnih.govtoku-e.commade-in-china.com. While this mechanism is well-documented in the context of its anticoccidial action, the precise details of how it directly inhibits substrate oxidation and ATP hydrolysis in mammalian mitochondria require further elucidation. ATP hydrolysis by the F1Fo-ATPase can be inhibited by endogenous proteins like IF1, particularly under conditions of low pH or mitochondrial dysfunction frontiersin.org. However, the direct interaction or mechanism by which this compound itself inhibits ATP hydrolysis, potentially independent of or in conjunction with ionophore effects, warrants further investigation in mammalian systems.

Induction of Mitochondrial Stress and Reactive Oxygen Species (ROS) Production

This compound has been shown to elevate intracellular reactive oxygen species (ROS) levels, contributing to cellular stress nih.govnih.gov. The induction of ROS is considered a possible molecular mechanism of this compound toxicity, potentially linked to the ion imbalance it causes, particularly changes in cellular Ca²⁺ concentration mdpi.com. Increased ROS production can lead to oxidative stress, damaging cellular components, including mitochondrial membranes and DNA, and exacerbating mitochondrial dysfunction mdpi.comfrontiersin.org. Studies in skeletal myoblast cells have demonstrated that this compound-induced ROS plays a crucial role in activating signaling pathways, such as the JNK cascade, which contributes to apoptosis nih.govnih.gov. Pretreatment with antioxidants like N-acetyl-L-cysteine (NAC) has been shown to suppress this compound-induced ROS elevation and subsequent apoptosis nih.govnih.gov.

Cell Cycle Modulation and Apoptosis Induction

This compound has been observed to modulate the cell cycle and induce apoptosis in various cell types, including myoblast and myocardial cells nih.govnih.govtoku-e.comnih.govresearchgate.netplos.orgresearchgate.netsemanticscholar.orgnih.govnih.govnih.govresearchgate.net.

G0/G1 Phase Cell Cycle Arrest

Studies have consistently shown that this compound induces accumulation of cells in the G0/G1 phase of the cell cycle nih.govnih.govtoku-e.comresearchgate.netplos.orgsemanticscholar.orgnih.govnih.govresearchgate.net. This arrest inhibits cell proliferation nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.govnih.gov. The mechanism involves the downregulation of proteins essential for G1/S phase progression, including cyclin D1, CDK4, CDK6, and CDC25A nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org. Concurrently, this compound upregulates the expression of cyclin-dependent kinase (CDK) inhibitors, such as p21Cip1 and p27Kip1, leading to hypophosphorylation of the retinoblastoma protein (Rb) nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org. This cascade of events effectively halts the cell cycle at the G0/G1 transition. In myocardial cells, this compound-induced G0/G1 arrest has also been linked to the inhibition of AKT-Cyclin D1 signaling nih.govnih.govresearchgate.netx-mol.net.

Here is a summary of the effects of this compound on key cell cycle regulators:

Protein/Regulator Effect of this compound Treatment Reference(s)
Cyclin D1 Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.orgnih.govx-mol.net
CDK4 Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
CDK6 Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
CDC25A Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
p21Cip1 Upregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
p27Kip1 Upregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
Rb Hypophosphorylation nih.govnih.govresearchgate.netsemanticscholar.org
AKT Inhibition (dephosphorylation) nih.govnih.govresearchgate.netx-mol.net

Caspase-Dependent and Independent Apoptotic Pathways

This compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms nih.govmdpi.comnih.govresearchgate.netplos.orgresearchgate.netsemanticscholar.orgnih.gov.

In caspase-dependent apoptosis, this compound can activate both the extrinsic and intrinsic apoptotic pathways nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org. Activation of the extrinsic pathway involves the upregulation of death receptors and their ligands, such as TRAIL and DR4, as well as adaptor proteins like TRADD nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov. This leads to the activation of initiator caspase-8 nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org. The intrinsic pathway is activated through the upregulation of pro-apoptotic proteins like BAK and BAD nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org. Both pathways converge on the activation of executioner caspase-3, which in turn cleaves vital cellular substrates, including PARP, a hallmark of caspase-dependent apoptosis nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov.

Evidence also suggests a caspase-independent apoptotic pathway. Studies using a pan-caspase inhibitor, z-VAD-fmk, have shown that while caspase activation and PARP cleavage are significantly blocked, this compound can still induce a partial level of cell death, indicating the involvement of caspase-independent mechanisms nih.govresearchgate.netplos.orgresearchgate.net. Apoptosis-inducing factor (AIF) is a key mediator of caspase-independent apoptosis, translocating from the mitochondrial intermembrane space to the nucleus upon apoptotic stimuli nih.govresearchgate.netplos.org. Nuclear translocation of AIF can lead to DNA fragmentation and chromatin condensation nih.govresearchgate.netplos.org. This compound has been shown to induce AIF nuclear translocation in myocardial cells nih.govnih.gov. Further studies are needed to fully elucidate the mechanisms underlying the caspase-independent cell death induced by this compound nih.govplos.orgsemanticscholar.org. Autophagy may also contribute to caspase-independent cell death induced by this compound nih.govresearchgate.net.

Here is a summary of the effects of this compound on key apoptotic regulators and markers:

Protein/Marker Effect of this compound Treatment Pathway Reference(s)
TRAIL Upregulation Extrinsic Apoptosis nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
DR4 Upregulation Extrinsic Apoptosis nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
TRADD Upregulation Extrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
BAK Upregulation Intrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
BAD Upregulation Intrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Caspase-8 Activation Extrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Caspase-9 Activation Intrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Caspase-3 Activation Executioner Caspase nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
PARP Cleavage Caspase Substrate nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
AIF Nuclear Translocation Caspase-Independent Apoptosis nih.govnih.govresearchgate.netplos.orgnih.gov
Survivin No obvious alteration Anti-apoptotic researchgate.netresearchgate.net
Mcl-1 No obvious alteration Anti-apoptotic researchgate.netresearchgate.net
Bcl-2 No obvious alteration Anti-apoptotic researchgate.netresearchgate.net
Bcl-xL No obvious alteration Anti-apoptotic researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 196129 nih.gov
This compound Ammonium (B1175870) 20054964 nih.govlabsolu.ca
N-acetyl-L-cysteine (NAC) 120124 [PubChem]
z-VAD-fmk 53306104 [PubChem]
TRAIL Not applicable (protein)
DR4 Not applicable (protein)
TRADD Not applicable (protein)
BAK Not applicable (protein)
BAD Not applicable (protein)
Caspase-8 Not applicable (protein)
Caspase-9 Not applicable (protein)
Caspase-3 Not applicable (protein)
PARP Not applicable (protein)
AIF Not applicable (protein)
Cyclin D1 Not applicable (protein)
CDK4 Not applicable (protein)
CDK6 Not applicable (protein)
CDC25A Not applicable (protein)
p21Cip1 (CDKN1A) 1029 [PubChem]
p27Kip1 (CDKN1B) 1031 [PubChem]
Rb (RB1) Not applicable (protein)
AKT (AKT1) Not applicable (protein)
Survivin (BIRC5) Not applicable (protein)
Mcl-1 (MCL1) Not applicable (protein)
Bcl-2 (BCL2) Not applicable (protein)
Bcl-xL (BCL2L1) Not applicable (protein)

Note: PubChem CIDs are provided for small molecule compounds. Proteins are listed as "Not applicable (protein)".## Molecular and Cellular Mechanisms of this compound

This compound, a polyether ionophore antibiotic isolated from Actinomadura yumaensis, is recognized primarily for its efficacy against coccidiosis in poultry nih.govtoku-e.com. Research into its biological activities has revealed significant effects on mammalian cells, particularly concerning mitochondrial function and cell cycle regulation, leading to the induction of apoptosis.

Mitochondrial Dysfunction and Associated Cellular Stress

The biological activity of this compound involves disrupting mitochondrial function, contributing to cellular stress. As a polyether ionophore, this compound facilitates the transport of monovalent and divalent cations, including Na⁺, K⁺, and Ca²⁺, across biological membranes toku-e.comnih.govtoku-e.com. This ionophoric property is believed to disturb cellular ion homeostasis, subsequently impacting mitochondrial processes toku-e.comnih.govtoku-e.com.

Inhibition of Mitochondrial Substrate Oxidation and ATP Hydrolysis

A proposed mechanism for this compound's effect on mitochondria, particularly in protozoa, involves the inhibition of substrate oxidation and ATP hydrolysis toku-e.comnih.govtoku-e.commade-in-china.com. This inhibition is thought to arise from the disruption of the ionic environment within the mitochondria due to this compound's ion transport activity, ultimately contributing to cell death in these organisms toku-e.comnih.govtoku-e.commade-in-china.com. While this mechanism is established in the context of its anticoccidial action, the direct impact and specific mechanisms by which this compound inhibits substrate oxidation and ATP hydrolysis in mammalian mitochondria warrant further investigation.

Induction of Mitochondrial Stress and Reactive Oxygen Species (ROS) Production

This compound has been shown to increase the levels of intracellular reactive oxygen species (ROS), leading to oxidative stress nih.govnih.gov. This induction of ROS is considered a potential mechanism of this compound toxicity, possibly linked to the ion imbalances it creates, especially alterations in intracellular Ca²⁺ concentration mdpi.com. Elevated ROS can cause oxidative damage to cellular components, including mitochondrial membranes and DNA, thereby exacerbating mitochondrial dysfunction mdpi.comfrontiersin.org. Studies in skeletal myoblast cells have indicated that this compound-induced ROS plays a critical role in activating signaling pathways, such as the JNK cascade, which are involved in the induction of apoptosis nih.govnih.gov. Pretreatment with antioxidants like N-acetyl-L-cysteine (NAC) has been observed to mitigate this compound-induced ROS production and subsequent apoptosis nih.govnih.gov.

Reduction of Mitochondrial Membrane Potential (MMP)

Mitochondrial membrane potential (MMP) is crucial for ATP synthesis through oxidative phosphorylation creative-proteomics.com. A decrease in MMP is a recognized indicator of mitochondrial dysfunction and can precede the onset of apoptosis creative-proteomics.commicropublication.org. Although direct experimental data on this compound's effect on MMP was not extensively detailed in the provided sources, the observed induction of mitochondrial stress and ROS production suggests a likely impact on mitochondrial membrane integrity and potential. Other polyether ionophores, such as salinomycin (B1681400), have been reported to decrease mitochondrial membrane potential nih.gov, suggesting a potential similar effect for this compound given their shared structural and functional characteristics as ionophores. Further studies specifically measuring the effect of this compound on MMP in mammalian cells would provide more definitive insights.

Cell Cycle Modulation and Apoptosis Induction

This compound has been demonstrated to influence the cell cycle and induce apoptosis in various mammalian cell lines, including myoblast and myocardial cells nih.govnih.govtoku-e.comnih.govresearchgate.netplos.orgresearchgate.netsemanticscholar.orgnih.govnih.govnih.govresearchgate.net.

G0/G1 Phase Cell Cycle Arrest

A consistent finding across multiple studies is that this compound treatment leads to the accumulation of cells in the G0/G1 phase of the cell cycle nih.govnih.govtoku-e.comresearchgate.netplos.orgsemanticscholar.orgnih.govnih.govresearchgate.net. This cell cycle arrest contributes to the inhibition of cell proliferation nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.govnih.gov. The mechanism involves the downregulation of key cell cycle regulatory proteins required for the transition from G1 to S phase, including cyclin D1, CDK4, CDK6, and CDC25A nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org. Simultaneously, this compound upregulates the expression of CDK inhibitors, such as p21Cip1 and p27Kip1, resulting in the hypophosphorylation of the retinoblastoma protein (Rb) nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org. This molecular cascade effectively blocks cell cycle progression at the G1 checkpoint. In myocardial cells, this compound-induced G0/G1 arrest has also been linked to the inhibition of the AKT-Cyclin D1 signaling pathway nih.govnih.govresearchgate.netx-mol.net.

The following table summarizes the observed effects of this compound on key cell cycle regulators:

Protein/Regulator Effect of this compound Treatment Reference(s)
Cyclin D1 Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.orgnih.govx-mol.net
CDK4 Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
CDK6 Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
CDC25A Downregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
p21Cip1 Upregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
p27Kip1 Upregulation nih.govnih.govtoku-e.comresearchgate.netsemanticscholar.org
Rb Hypophosphorylation nih.govnih.govresearchgate.netsemanticscholar.org
AKT Inhibition (dephosphorylation) nih.govnih.govresearchgate.netx-mol.net

Caspase-Dependent and Independent Apoptotic Pathways

This compound has been shown to trigger apoptosis through mechanisms involving both caspase-dependent and caspase-independent pathways nih.govmdpi.comnih.govresearchgate.netplos.orgresearchgate.netsemanticscholar.orgnih.gov.

Caspase-dependent apoptosis induced by this compound involves the activation of both the extrinsic and intrinsic apoptotic cascades nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org. Activation of the extrinsic pathway is characterized by the upregulation of death receptors and their corresponding ligands, such as TRAIL and DR4, along with adaptor proteins like TRADD nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov. This leads to the activation of the initiator caspase-8 nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org. The intrinsic pathway is activated through the increased expression of pro-apoptotic proteins, including BAK and BAD nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org. Both pathways converge to activate executioner caspase-3, which subsequently cleaves various cellular substrates, notably PARP, a key event in caspase-dependent apoptosis nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov.

Evidence also points to the involvement of caspase-independent apoptotic pathways. Experiments utilizing the pan-caspase inhibitor z-VAD-fmk have shown that while caspase activation and PARP cleavage are significantly inhibited, this compound can still induce a degree of cell death, suggesting the operation of caspase-independent mechanisms nih.govresearchgate.netplos.orgresearchgate.net. Apoptosis-inducing factor (AIF) is a well-known mediator of caspase-independent apoptosis, translocating from the mitochondria to the nucleus upon receiving apoptotic signals nih.govresearchgate.netplos.org. Nuclear AIF can induce DNA fragmentation and chromatin condensation nih.govresearchgate.netplos.org. This compound has been observed to induce the nuclear translocation of AIF in myocardial cells nih.govnih.gov. The precise details of the caspase-independent cell death mechanisms triggered by this compound require further investigation nih.govplos.orgsemanticscholar.org. Autophagy may also play a role in this compound-induced caspase-independent cell death nih.govresearchgate.net.

The following table summarizes the observed effects of this compound on key apoptotic regulators and markers:

Protein/Marker Effect of this compound Treatment Pathway Reference(s)
TRAIL Upregulation Extrinsic Apoptosis nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
DR4 Upregulation Extrinsic Apoptosis nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
TRADD Upregulation Extrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
BAK Upregulation Intrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
BAD Upregulation Intrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Caspase-8 Activation Extrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Caspase-9 Activation Intrinsic Apoptosis nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org
Caspase-3 Activation Executioner Caspase nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
PARP Cleavage Caspase Substrate nih.govnih.govnih.govresearchgate.netresearchgate.netsemanticscholar.orgnih.gov
AIF Nuclear Translocation Caspase-Independent Apoptosis nih.govnih.govresearchgate.netplos.orgnih.gov
Survivin No obvious alteration Anti-apoptotic researchgate.netresearchgate.net
Mcl-1 No obvious alteration Anti-apoptotic researchgate.netresearchgate.net
Bcl-2 No obvious alteration Anti-apoptotic researchgate.netresearchgate.net
Bcl-xL No obvious alteration Anti-apoptotic researchgate.netresearchgate.net
Upregulation of Pro-Apoptotic Protein Expression (BAK, BAD, TRAIL, DR4, TRADD)

Induction of Necrosis and Autophagy as Cellular Death Mechanisms

Beyond apoptosis, this compound has also been implicated in inducing other forms of cellular death. In myocardial cells, this compound was found to induce both apoptosis and necrosis nih.govnih.gov. Furthermore, this compound treatment blocked autophagic flux in these myocardial cells, which may contribute to necrosis nih.govnih.gov. In myoblast cells, significant cell death was observed even in the presence of a caspase inhibitor, suggesting the possibility of caspase-independent cell death researchgate.net. Further studies were indicated to determine if this compound induces necroptosis or autophagy in these cells researchgate.net.

Regulation of Cell Proliferation and Differentiation Pathways

This compound has demonstrated effects on the regulation of cell proliferation and the cell cycle.

Downregulation of Cyclin D1, Cyclin-Dependent Kinases (CDK4, CDK6), and CDC25A

Research has shown that this compound can inhibit cell proliferation by causing cell cycle arrest. In myoblast cells, this compound induced accumulation of cells at the G0/G1 phase of the cell cycle plos.orgresearchgate.netnih.govnih.gov. This cell cycle arrest was associated with the downregulation of protein expression levels of key cell cycle regulators, including Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6), and CDC25A plos.orgresearchgate.netnih.govnih.govcnjournals.com. The downregulation of these proteins, which are crucial for G1 to S phase progression, contributes to the observed inhibition of cell proliferation.

The following table summarizes some of the observed effects of this compound on key proteins involved in apoptosis and cell cycle regulation:

Protein/PathwayEffect of this compound Treatment in Myoblast CellsEffect of this compound Treatment in Myocardial CellsRelevant Section
Caspase-3 ActivationUpregulated plos.orgresearchgate.netnih.govnih.govActivated nih.govnih.gov5.4.2.1
Caspase-8 ActivationUpregulated plos.orgresearchgate.netnih.govnih.govActivated nih.govnih.gov5.4.2.1
Caspase-9 ActivationUpregulated plos.orgresearchgate.netnih.govnih.govNot explicitly reported5.4.2.1
PARP CleavageInduced plos.orgresearchgate.netnih.govnih.govInduced nih.govnih.gov5.4.2.2
BAK ExpressionUpregulated plos.orgresearchgate.netnih.govnih.govNot apparently upregulated nih.govnih.gov5.4.2.3
BAD ExpressionUpregulated plos.orgresearchgate.netnih.govnih.govNot apparently upregulated nih.govnih.gov5.4.2.3
TRAIL ExpressionUpregulated plos.orgresearchgate.netnih.govnih.govIncreased expression nih.govnih.gov5.4.2.3
DR4 ExpressionUpregulated plos.orgresearchgate.netnih.govnih.govIncreased expression nih.govnih.gov5.4.2.3
TRADD ExpressionUpregulated plos.orgresearchgate.netnih.govnih.govNot explicitly reported5.4.2.3
Bcl-2 ExpressionNot explicitly reportedNot apparently downregulated nih.govnih.gov5.4.2.4
Bax ExpressionNot explicitly reportedNot apparently upregulated nih.govnih.gov5.4.2.4
NecrosisPossible, requires further study researchgate.netInduced nih.govnih.gov5.4.3
AutophagyPossible, requires further study researchgate.netAutophagic flux blocked nih.govnih.gov5.4.3
Cell Cycle Arrest (G0/G1)Induced plos.orgresearchgate.netnih.govnih.govNot explicitly reported5.5
Cyclin D1 Protein ExpressionDownregulated plos.orgresearchgate.netnih.govnih.govcnjournals.comNot explicitly reported5.5.1
CDK4 Protein ExpressionDownregulated plos.orgresearchgate.netnih.govnih.govcnjournals.comNot explicitly reported5.5.1
CDK6 Protein ExpressionDownregulated plos.orgresearchgate.netnih.govnih.govcnjournals.comNot explicitly reported5.5.1
CDC25A Protein ExpressionDownregulated plos.orgresearchgate.netnih.govnih.govcnjournals.comNot explicitly reported5.5.1

Upregulation of Cyclin-Dependent Kinase Inhibitors (p21Cip1, p27Kip1)

This compound has been shown to influence the expression of key regulators of the cell cycle, specifically the cyclin-dependent kinase (CDK) inhibitors p21Cip1 and p27Kip1. Research indicates that this compound treatment leads to an upregulation in the expression of both p21Cip1 and p27Kip1 proteins in myoblast cells plos.orgnih.govnih.gov. This upregulation is associated with the inhibition of cell proliferation and the induction of cell cycle arrest at the G0/G1 phase plos.orgnih.gov.

Hypophosphorylation of Retinoblastoma (Rb) Protein

The retinoblastoma (Rb) protein is a critical regulator of the cell cycle, and its phosphorylation status dictates progression from the G1 to the S phase mdpi.com. This compound treatment has been observed to result in decreased phosphorylation, or hypophosphorylation, of the Rb protein plos.orgnih.govnih.gov. This effect is linked to the observed cell cycle arrest in the G0/G1 phase, as hypophosphorylated Rb typically binds to and inhibits E2F transcription factors, which are necessary for the expression of genes required for S phase entry plos.orgmdpi.com. The hypophosphorylation of Rb by this compound is associated with the downregulation of cyclin D1, CDK4, and CDK6, alongside the upregulation of p21Cip1 and p27Kip1 plos.orgnih.gov.

Data on the effects of this compound on the protein expression levels of cell cycle regulators in C2C12 myoblast cells are summarized in the table below, based on experimental findings:

ProteinEffect of this compound TreatmentAssociated Outcome
Cyclin D1DownregulationG0/G1 arrest plos.orgnih.gov
CDK4DownregulationG0/G1 arrest plos.orgnih.gov
CDK6DownregulationG0/G1 arrest plos.orgnih.gov
CDC25ADownregulationG0/G1 arrest plos.orgnih.gov
p21Cip1UpregulationG0/G1 arrest plos.orgnih.gov
p27Kip1UpregulationG0/G1 arrest plos.orgnih.gov
Rb ProteinHypophosphorylationG0/G1 arrest plos.orgnih.govmdpi.com

Identification and Characterization of Specific Molecular Targets

Investigating the specific molecular targets of this compound is crucial for understanding its biological activities.

Role of AMD1 Gene Upregulation in Cellular Responses

Recent research has identified the AMD1 gene (Adenosylmethionine decarboxylase 1) as a potential cardiotoxicity target for this compound nih.gov. Studies have shown that this compound can upregulate the expression of the AMD1 gene both in vivo and in vitro nih.gov. Upregulation of AMD1 has been associated with the cardiotoxic effects of this compound in myocardial cells nih.gov.

Associated Cellular Processes (Apoptosis, Proliferation, Inflammatory Response)

The upregulation of AMD1 by this compound is linked to several cellular processes, including apoptosis, proliferation, and inflammatory response nih.govresearchgate.net. Research suggests that AMD1 plays a role in the cardiotoxicity induced by this compound, impacting myocardial cells and their microenvironment nih.govresearchgate.net. Knockdown of AMD1 has been shown to alleviate the toxic effects of this compound, with apoptosis, proliferation, and inflammation identified as major pathophysiological changes in the myocardial apoptosis process when AMD1 is downregulated nih.govresearchgate.net. This compound itself has been shown to inhibit cell proliferation and induce apoptosis in myoblast cells in a concentration-dependent manner plos.orgnih.govnih.gov. It induces apoptosis through both extrinsic and intrinsic pathways plos.orgnih.gov.

Interactions with Other Biological Systems and Processes

Beyond its effects on animal cells, this compound has demonstrated interactions with plant biological systems.

Phytotoxic and Photosynthetic Activities (e.g., Uncoupling of Photophosphorylation)

This compound and its methyl ester derivative have exhibited phytotoxic effects, including the inhibition of germination and radicle elongation in several crop and weed species nih.govresearchgate.net. Foliar application of this compound has also caused phytotoxic injury and reduced fresh weight in seedlings nih.govresearchgate.net.

At the photosynthetic level, this compound and its methyl ester derivative have been shown to inhibit photophosphorylation and proton uptake in isolated spinach chloroplasts nih.govresearchgate.net. These compounds also enhanced basal and phosphorylating electron transport and stimulated Mg2+-dependent ATPase activity, indicating that they behave as uncouplers of photophosphorylation nih.govresearchgate.net.

Advanced Analytical and Detection Methodologies

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are widely used for the quantitative analysis of Maduramicin (B1675897). These techniques offer the necessary separation power to isolate this compound from complex sample matrices.

HPLC is a fundamental technique for the separation and quantification of this compound. Due to the nature of this compound, which lacks strong UV absorption or native fluorescence, HPLC methods often incorporate derivatization to enable detection.

Reversed-phase HPLC is a common mode for separating this compound. To facilitate detection, post-column derivatization is frequently employed. Vanillin (B372448) is a widely used derivatizing agent for this compound in HPLC methods, often in the presence of sulfuric acid oup.comwur.nlnih.govnih.govresearchgate.net. This reaction forms a colored product that can be detected spectrophotometrically oup.comwur.nlnih.govnih.govresearchgate.net. Another reported derivatization agent is benzaldehyde (B42025), with detection at 585 nm europa.eu. Dansylhydrazine has also been used for derivatization, followed by detection researchgate.netresearchgate.netnih.gov. The derivatization step is often necessary because this compound does not possess a strong chromophore absorbing in the typical UV-Vis range tandfonline.comtandfonline.com.

UV/VIS detection is used in conjunction with post-column derivatization methods for this compound analysis by HPLC oup.comwur.nlnih.govnih.govresearchgate.net. When vanillin is used as the derivatizing agent, detection is typically performed at 520 nm oup.comwur.nl. Detection at 585 nm has been reported when using benzaldehyde for post-column derivatization europa.eu. While this compound has some limited UV absorption, it's often insufficient for sensitive detection without derivatization tandfonline.comtandfonline.comoup.com. Some methods have explored UV detection at 254 nm, potentially avoiding post-column derivatization in certain matrices or with specific chromatographic conditions researchgate.netscribd.com.

LC-MS and particularly LC-MS/MS are powerful techniques for the determination of this compound, offering high sensitivity and specificity mdpi.comresearchgate.netnih.govmdpi.com. These methods are often preferred as they typically require less extensive sample clean-up compared to methods relying solely on UV/VIS detection after derivatization researchgate.net. LC-MS/MS allows for the selective detection of this compound based on its mass-to-charge ratio and characteristic fragmentation pattern.

Electrospray ionization (ESI) in positive mode is commonly used for the ionization of this compound in LC-MS/MS analysis mdpi.commdpi.comcabidigitallibrary.org. Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode is employed for both quantitative and qualitative analysis mdpi.commdpi.comcabidigitallibrary.orgresearchgate.net. This involves selecting a precursor ion, often the ammonium (B1175870) adduct [M+NH4]+, and monitoring specific product ions resulting from its fragmentation europa.eucabidigitallibrary.orgresearchgate.net. For example, precursor ions around m/z 934.59 or 934.8 have been reported, with product ions such as m/z 629.40, 647.40, 393.20, 431.0, and 629.5 used for identification and quantification europa.eucabidigitallibrary.orgresearchgate.net. LC-ESI-MS/MS methods have demonstrated low limits of detection and quantification for this compound in various matrices, including animal tissues and eggs mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net.

Reversed-Phase HPLC with Post-Column Derivatization (Vanillin, Benzaldehyde, Dansylhydrazine)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Spectrophotometric and Spectrofluorimetric Methods

While chromatographic methods, especially LC-MS/MS, are prevalent for trace analysis, spectrophotometric and spectrofluorimetric methods have also been explored for this compound determination, particularly at higher concentrations or in specific applications.

Spectrophotometric methods often rely on the formation of colored complexes or derivatives that can be measured in the UV-Vis range researchgate.nettandfonline.com. As this compound lacks a strong native chromophore, derivatization or complexation is necessary for direct UV-Vis spectrophotometry tandfonline.comtandfonline.com. For instance, charge transfer complexation reactions with reagents like p-chloranilic acid (p-CA), dichlorodicyanobenzoquinone (DDQ), and picric acid (PA) have been used for spectrophotometric determination, with measurements taken at wavelengths such as 519 nm (with p-CA), 588 nm (with DDQ), and 405 nm (with PA) researchgate.nettandfonline.com. These methods have shown linearity over certain concentration ranges and have been applied to the analysis of this compound in pharmaceutical formulations researchgate.nettandfonline.com.

Spectrofluorimetric methods, which measure fluorescence, offer high sensitivity. While this compound itself may not be strongly fluorescent, approaches involving fluorescent derivatization or the use of fluorescent nanosensors have been investigated tandfonline.comnih.govdntb.gov.ua. For example, pre-column derivatization with dansyl hydrazine (B178648) followed by fluorescence detection has been described for HPLC analysis tandfonline.com. More recently, fluorescent nanosensors, such as nitrogen and sulfur co-doped carbon quantum dots (N,S-CQDs), have been developed for the spectrofluorimetric determination of this compound nih.gov. These nanosensors exhibit fluorescence quenching upon interaction with this compound, and the change in fluorescence intensity can be correlated to the concentration of the analyte nih.gov. This approach allows for sensitive determination without prior derivatization of this compound itself nih.gov.

Atomic Absorption Spectrometry (AAS) coupled with liquid chromatography has also been used for the detection and quantitation of this compound, capitalizing on its ability to form complexes with metal cations researchgate.netoup.commdpi.comnih.gov. This compound can be labeled with sodium cations and analyzed by AAS, providing a sensitive and specific detection method researchgate.netoup.commdpi.comnih.gov.

Other detection methods, such as enzyme-linked immunosorbent assay (ELISA) and fluorescence polarization immunoassay (FPIA), have also been developed for this compound, offering rapid screening capabilities oup.comacs.orgtandfonline.comgenoprice.com.

Data Tables:

Here are examples of data points extracted from the search results, presented in a table format.

Analytical TechniqueMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Recovery Range (%)Reference
UPLC-MS/MSCrayfish tissues6 µg/kg20 µg/kg74.2 - 110.4 mdpi.com
RP-HPLC-Vis (Vanillin)Feedingstuffs/Premixtures0.5 mg/kg2 mg/kg>90 oup.comcys.org.cy
RP-HPLC-Fluorescence (Dansylhydrazine)Feed/Premixes0.4 mg/kg1.0 mg/kg74.3 - 112.9 (mean 98.0) researchgate.netnih.govtandfonline.com
LC-AASFeed100-200 ng (sodium salt)N/A89.5 researchgate.netoup.comnih.gov
LC-MS/MSBovine/Avian Tissues, Eggs5 µg/kgN/A72 - 120 (mean 85-106) researchgate.net
LC-MS/MSEggs0.1 µg/kg0.5 µg/kg97.7 - 104.2 researchgate.net
LC-MS/MSFeed3.7 µg/kg13.6 µg/kg97.6 - 103.5 researchgate.net
LC-ESI-MS/MSChicken tissues0.3 µg/kg0.8 µg/kg90 nih.gov
Spectrofluorimetry (N,S-CQDs)Food samples1.34 µMN/AHigh nih.gov
FPIAChicken muscle, egg4.71 ng/g (muscle), 3.49 ng/g (egg)N/AN/A acs.org
icELISA (Immunomagnetic bead)Chicken muscle6.31 ng/mL15.43 ng/mL (IC50)72.93 - 89.51 tandfonline.com
LC-MS/MSMuscle, eggsN/AN/AN/A researchgate.net
HPLC-MS/MSEggs0.23–0.52 µg/kg0.82–1.73 µg/kg>71.69 mdpi.com
UPLC-MS/MSEggs0.16-0.42 µg/kg0.81-1.25 µg/kg>72.26 mdpi.com
Spectrophotometry (p-CA)Pharmaceutical formulationN/AN/AN/A tandfonline.com
Spectrophotometry (DDQ)Pharmaceutical formulationN/AN/AN/A tandfonline.com
Spectrophotometry (PA)Pharmaceutical formulationN/AN/AN/A researchgate.nettandfonline.com

Detailed Research Findings:

Research has focused on developing and validating methods for this compound analysis in various matrices relevant to its use, such as animal feed, tissues, and eggs.

A reversed-phase HPLC method with post-column vanillin derivatization and detection at 520 nm was developed and validated for determining this compound in feedingstuffs and premixtures. This method showed recoveries greater than 90% and acceptable repeatability and within-laboratory reproducibility oup.comwur.nl. The limit of quantitation was 2 mg/kg oup.comcys.org.cy.

An ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for determining this compound in crayfish tissues. This method utilized ESI+ in MRM mode and achieved limits of detection and quantification of 6 µg/kg and 20 µg/kg, respectively, with recoveries ranging from 74.2% to 110.4% mdpi.com.

LC-MS/MS methods have been validated for the determination of this compound in bovine and avian tissues and eggs, demonstrating high selectivity and enabling quantification with limited sample clean-up researchgate.net. These methods can achieve low detection limits, such as 5 µg/kg in matrix researchgate.net.

Studies using LC-MS/MS have investigated the carry-over of this compound from feed into eggs, detecting residues primarily in egg yolk cabidigitallibrary.orgnih.gov. Method validation for egg analysis by LC-MS/MS has shown LODs as low as 0.1 µg/kg and LOQs of 0.5 µg/kg, with high recovery rates researchgate.net.

Spectrophotometric methods using charge transfer complexation with reagents like p-CA, DDQ, and PA have been validated for this compound determination in pharmaceutical formulations, demonstrating linearity over specific concentration ranges researchgate.nettandfonline.com.

A spectrofluorimetric method utilizing nitrogen and sulfur co-doped carbon quantum dots (N,S-CQDs) as fluorescent nanosensors has been developed for sensitive determination of this compound in food samples without prior derivatization nih.gov. This method showed a detection limit of 1.34 µM for this compound nih.gov.

Development of Colorimetric Methods Utilizing Charge Transfer Complexes

Direct spectrophotometric determination of this compound ammonium presents an analytical challenge because it is a weak UV-absorbing compound lacking a strong chromophore. researchgate.nettandfonline.com To overcome this, colorimetric methods based on the formation of colored charge transfer complexes have been developed for the routine quality control analysis of this compound. researchgate.nettandfonline.com This approach involves the reaction of this compound, acting as a charge donor, with electron acceptor reagents to produce stable charge transfer complexes with strong absorption in the visible light spectrum. researchgate.net

Studies have illustrated the development of such methods using three electron acceptors: p-chloranilic acid (p-CA), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and picric acid (PA). researchgate.net The colored products formed with these reagents are measured at specific wavelengths: 519 nm for the complex with p-CA, 588 nm for DDQ, and 405 nm for PA. researchgate.net These methods have been validated for linearity, range, precision, accuracy, and limits of detection and quantification. researchgate.net this compound has been effectively determined over various concentration ranges depending on the reagent used. researchgate.net For instance, using p-CA, a linear concentration range of 100–1000 µg/mL was observed, while with PA, the range was 30–150 µg/mL. researchgate.nettandfonline.com The correlation coefficients obtained demonstrate good linearity. researchgate.net These colorimetric methods have been successfully applied in the assay of this compound powder pharmaceutical formulations for veterinary use. researchgate.nettandfonline.com

Fluorescent Nanosensors for Direct Spectrofluorimetric Determination (e.g., N,S-Co-doped Carbon Quantum Dots)

Fluorescent nanosensors, particularly nitrogen and sulfur co-doped carbon quantum dots (N,S-CQDs), have been explored for the sensitive spectrofluorimetric determination of this compound. africaresearchconnects.comnih.govresearchgate.net A simple green hydrothermal method utilizing citric acid and thiosemicarbazide (B42300) has been proposed for the synthesis of highly fluorescent N,S-CQDs. africaresearchconnects.comnih.govresearchgate.net These N,S-CQDs exhibit a strong emission band at 430 nm when excited at 360 nm. africaresearchconnects.comnih.govresearchgate.net

The application of these N,S-CQDs as fluorescent nanosensors for the direct spectrofluorimetric determination of this compound (and salinomycin) without prior derivatization has been demonstrated. africaresearchconnects.comnih.govresearchgate.net The detection principle is based on the quenching of the N,S-CQDs' fluorescence in the presence of increasing concentrations of this compound. africaresearchconnects.comnih.govresearchgate.net

Method validation has revealed a wide linear relationship between the fluorescence quenching and the concentration of this compound in the range of 10.0 to 300.0 μM. africaresearchconnects.comnih.govresearchgate.net The detection limit for this compound using this method was established at 1.34 μM. africaresearchconnects.comnih.govresearchgate.net The developed method has shown efficient applicability for the estimation of this compound in various raw food matrices with high recovery rates. africaresearchconnects.comnih.govresearchgate.net

Table 1: Performance Characteristics of N,S-CQD Fluorescent Nanosensor for this compound Detection

CharacteristicValue
Excitation Wavelength360 nm
Emission Wavelength430 nm
Linear Range10.0–300.0 μM
Detection Limit1.34 μM

Immunoanalytical Techniques

Immunoanalytical techniques offer advantages such as short assay time, simple operation, cost-effectiveness, and high throughput for this compound detection. tandfonline.com

Fluorescence Polarization Immunoassay (FPIA) Development

A fluorescence polarization immunoassay (FPIA) has been developed and optimized for the detection of this compound using a specific polyclonal antiserum. researchgate.netoup.com FPIA is a homogeneous competitive immunoassay method that relies on the difference in polarization degree of a fluorescein-labelled analyte when it is free versus when it is bound to an antibody. oup.comnih.gov The polyclonal antiserum used in this FPIA was produced against this compound linked to bovine serum albumin. researchgate.netoup.com A fluorescein-labelled this compound tracer was synthesized and purified for the assay. researchgate.netoup.com

The developed FPIA for this compound demonstrated a dynamic range from 0.01 to 5.6 μg/mL with an IC50 value of 0.16 μg/mL. researchgate.netoup.com The limit of detection was determined to be 0.002 μg/mL. researchgate.netoup.com The method showed satisfactory coefficients of variation for both inter-assay (7–15.5%) and intra-assay (3–8%) variability. oup.com Recoveries from spiked chicken muscle, fat, and egg samples at different concentration levels ranged from 82% to 130%. researchgate.netoup.com Analysis of incurred residues in chicken muscle samples using this FPIA indicated the viability of the simple procedure. researchgate.netoup.com

Table 2: Performance Characteristics of this compound FPIA

CharacteristicValue
Dynamic Range0.01–5.6 μg/mL
IC50 Value0.16 μg/mL
Limit of Detection0.002 μg/mL
Inter-assay CV7–15.5%
Intra-assay CV3–8%

Immunochromatographic Strip Assays (e.g., Gold Immunochromatography)

Immunochromatographic strip (ICS) assays, particularly those utilizing gold nanoparticles (gold immunochromatography), have been developed for the rapid detection of this compound residues. tandfonline.comresearchgate.netglobalauthorid.com These strips typically consist of a sample pad, an absorbent pad, a nitrocellulose (NC) membrane, and a backing card. tandfonline.commdpi.com A test zone (T-line) and a control zone (C-line) are marked on the NC membrane. tandfonline.commdpi.com A coating antigen (e.g., this compound-ovalbumin conjugate) is sprayed on the T-line, and a control reagent (e.g., goat anti-mouse IgG) is sprayed on the C-line. tandfonline.com

A gold immunochromatographic assay for detecting this compound residues in chicken breast and egg samples has been developed using a specific monoclonal antibody. tandfonline.com For semi-quantitative detection by the naked eye, the visual limit of detection was reported as 5 ng/g in chicken breast and 10 ng/g in eggs. tandfonline.com Quantitative results can be obtained using a hand-held strip scan reader, with detection ranges of 5.11–19.34 ng/g in chicken breast and 6.46–27.87 ng/g in eggs. tandfonline.com The total assay time for this strip test is approximately 10 minutes, making it suitable for on-site detection. tandfonline.com

Another study describes a multiplex colloidal gold immunochromatographic assay for the simultaneous detection of several polyether ionophore antibiotics, including this compound, in chicken muscle. researchgate.net The IC50 value for this compound in this assay was 1.63 ng/mL with a linear range of 0.87–3.04 ng/mL. researchgate.net The cut-off value was set at 10 ng/mL. researchgate.net

Monoclonal Antibody Production and Characterization for Immunoassays

The production of specific and high-affinity monoclonal antibodies (mAbs) is crucial for the development of sensitive and reliable immunoassays for this compound. tandfonline.comtandfonline.comresearchgate.net The process typically involves antigen synthesis, immunization of animals (e.g., mice), cell fusion to create hybridomas, ascites preparation, and antibody purification. tandfonline.comtandfonline.comresearchgate.net

A this compound monoclonal antibody (MD-mAb) has been produced and characterized for use in immunoassays like gold immunochromatography. tandfonline.comresearchgate.net This MD-mAb demonstrated a 50% inhibition concentration (IC50) value of 3.75 ng/mL and a high affinity constant of 3.70 × 10^10 L/mol. tandfonline.comresearchgate.net The isotype of this antibody was determined to be IgG3. tandfonline.com Importantly, this MD-mAb showed no cross-reactivity with other common polyether antibiotics. tandfonline.com

Another study reported the production of two mAb candidates (MAb 2D6 and MAb 3B4) with good specificities to this compound. tandfonline.com Their cross-reactivity against this compound and other derivatives was calculated based on indirect competitive ELISA (ic-ELISA). tandfonline.com Both mAbs exhibited good specificity to this compound with cross-reactivity less than 0.1%. tandfonline.com MAb 3B4 showed a higher affinity constant (5.35 × 10^-7 mol/L) compared to MAb 2D6 (2.46 × 10^-8 mol/L). tandfonline.com The quality of the antibody, particularly its affinity and specificity, significantly influences the sensitivity and precision of the immunoassay. tandfonline.comoup.comtandfonline.com

Characterization of mAbs includes evaluating their affinity, sensitivity, specificity, and isotype. tandfonline.com Techniques like ic-ELISA and chequerboard assays are used for this characterization. tandfonline.com Antibodies with high affinity are particularly valuable and can be applied in techniques like preparative immune-affinity columns for sample purification. tandfonline.com

Sample Preparation and Extraction Protocols for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as chicken tissue and eggs requires effective sample preparation and extraction protocols to isolate the analyte and minimize matrix effects. tandfonline.comoup.comglobalauthorid.comgerstelus.commdpi.com Traditional methods can be labor-intensive and time-consuming. gerstelus.com

For the gold immunochromatographic assay in chicken breast and egg samples, a protocol involves homogenizing the sample, adding acetonitrile (B52724) for extraction, vortexing and vibrating the mixture, and then centrifuging. tandfonline.com The supernatant is collected, dried under nitrogen, and re-dissolved in phosphate (B84403) buffered saline (PBS). tandfonline.com Further centrifugation is performed before the supernatant is used for analysis. tandfonline.com This method was used to establish standard curves by spiking purified this compound into the sample matrix. tandfonline.com

In the development of an FPIA for this compound in chicken muscle, fat, and egg samples, methanol (B129727) was used as the extraction solvent. oup.com A typical procedure involved extracting the sample with methanol, shaking and centrifuging, and then adding buffer to the methanol supernatant. oup.com The diluted extract was then used for FPIA measurement. oup.com Recovery tests indicated that methanol was a suitable extraction reagent for this compound in these matrices. oup.com The assay extract containing methanol had only a slight effect on the FPIA, suggesting that matrix effects could be minimized by dilution. oup.com

Other methods for this compound analysis in various matrices, including feed and poultry tissues, have involved sample extraction followed by techniques like liquid chromatography with different detection systems. researchgate.net These methods often require sample extraction and sometimes derivatization. researchgate.net Solid-phase extraction (SPE) is a common purification step in sample preparation protocols for this compound, although it can be expensive and time-consuming. tandfonline.commdpi.com Novel SPE techniques aim to reduce organic solvent usage and contamination. tandfonline.com

Automated sample preparation systems are also being utilized to streamline extraction procedures like liquid-liquid extraction (LLE), SPE, and protein precipitation, leading to increased efficiency, accuracy, and throughput in drug analysis in biological matrices. gerstelus.com

Table 3: Examples of Sample Preparation Protocols for this compound

MatrixExtraction SolventKey StepsApplication MethodSource
Chicken Breast and EggAcetonitrileHomogenization, Extraction, Centrifugation, Drying, Re-dissolving, CentrifugationGold Immunochromatography tandfonline.com
Chicken Muscle, Fat, EggMethanolExtraction, Shaking, Centrifugation, Dilution with BufferFluorescence Polarization Immunoassay oup.com
Concentrates, Premixes, FeedNot specifiedExtraction, Derivatization (dansylhydrazine)Liquid Chromatography (UV) researchgate.net
Crayfish (Muscle, Hepatopancreas)AcetonitrileExtraction, Solid-Phase Extraction (SPE) purificationUPLC-MS/MS mdpi.com

Novel Formulations and Delivery Systems Research

Development of Nanostructured Lipid Carriers (NLCs)

The development of Maduramicin-loaded Nanostructured Lipid Carriers (MAD-NLCs) aims to enhance the solubility and potentially improve the therapeutic efficacy of This compound (B1675897) mdpi.comnih.gov. NLCs are a type of lipid-based nanoparticle system that incorporates both solid and liquid lipids, offering advantages over traditional solid lipid nanoparticles (SLNs) mdpi.com.

Optimization of Preparation Processes (e.g., High-Shear Ultrasound, Box–Behnken Design)

The preparation of MAD-NLCs often involves techniques such as high-shear ultrasound and high-pressure homogenization mdpi.comnih.gov. To achieve optimal formulation characteristics, response surface methodologies like the Box–Behnken design are employed mdpi.comnih.govresearchgate.net. This experimental design allows for the evaluation of the impact of multiple factors and their interactions on the properties of the resulting NLCs mdpi.comresearchgate.net.

In one study, a three-level, three-factor Box–Behnken design was utilized to optimize the formulation of MAD-NLCs. The factors investigated included the ratio of solid lipids to the solid-liquid mixed lipids (SL), the ratio of emulsifiers to the solid-liquid mixed lipids (EL), and the ratio of this compound to the solid-liquid mixed lipids (ML) nih.gov. This systematic approach helps in identifying the optimal levels of these components to achieve desired NLC characteristics such as hydrodynamic diameter and zeta potential mdpi.comnih.gov.

Physicochemical Characterization (Hydrodynamic Diameter, Polydispersity Index, Zeta Potential)

Characterization of the synthesized NLCs is crucial to assess their suitability as a drug delivery system. Key physicochemical parameters evaluated include hydrodynamic diameter (HD), polydispersity index (PDI), and zeta potential (ZP) mdpi.comnih.gov. These parameters provide insights into the size, size distribution uniformity, and surface charge of the nanoparticles, respectively nih.govchemrxiv.orgbettersizeinstruments.com.

Hydrodynamic diameter and polydispersity index are typically determined using Dynamic Light Scattering (DLS) nih.govchemrxiv.org. The Z-average is the intensity-weighted mean hydrodynamic size measured by DLS, while the PDI indicates the width of the particle size distribution bettersizeinstruments.com. Zeta potential, which reflects the electrical potential at the nanoparticle surface, is also measured by DLS and is an indicator of colloidal stability; a larger absolute value generally suggests better stability nih.govchemrxiv.org.

In a study focusing on optimized MAD-NLCs, the optimal formulation exhibited a hydrodynamic diameter of 153.6 ± 3.044 nm and a polydispersity index of 0.174 ± 0.066 nih.gov. The zeta potential of these optimized NLCs was reported as -41.4 ± 1.10 mV mdpi.comnih.gov. These values suggest a relatively uniform particle size distribution and good colloidal stability nih.gov.

Here is a summary of the physicochemical characteristics of the optimized MAD-NLCs:

ParameterValueMeasurement Method
Hydrodynamic Diameter153.6 ± 3.044 nmDLS
Polydispersity Index0.174 ± 0.066DLS
Zeta Potential-41.4 ± 1.10 mVDLS

Morphological Analysis using Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique used to directly visualize the morphology and size of nanoparticles nih.govnottingham.ac.uk. TEM provides detailed information about the shape, internal structure, and surface characteristics of the NLCs nottingham.ac.ukuniversite-paris-saclay.fr.

TEM analysis of optimized MAD-NLCs has shown that the particles are typically round or oval in shape with a uniform size distribution nih.gov. Observations from TEM images can also reveal structural features, such as the presence of a light ring around a dark core, which may indicate the formation of an emulsifier layer on the surface of the NLCs nih.gov. This layer can play a role in preventing particle aggregation nih.gov. The size of the synthesized particles observed via TEM can sometimes differ from the hydrodynamic diameter obtained by DLS, as DLS measures the hydrated particle size including any surrounding solvent layer nih.gov. For instance, one study reported TEM particle sizes ranging from 10 to 70 nm with a mean diameter of 41.30 ± 14.42 nm, which was less than the hydrodynamic diameter measured by DLS nih.gov.

Resistance Mechanisms at the Molecular and Cellular Level

Investigation of Adaptive Responses and Resistance Development in Target Organisms

The development of resistance in target organisms poses a significant challenge to the continued efficacy of maduramicin (B1675897), particularly in the control of avian coccidiosis caused by Eimeria parasites. Resistance to anticoccidial drugs, including ionophores like this compound, is a common occurrence due to their extensive use in poultry production. cambridge.orgresearchgate.net While it has been challenging to induce ionophore resistance in laboratory settings, field isolates of Eimeria frequently exhibit resistance, indicating the parasite's capacity to develop mechanisms to evade these drugs. tandfonline.com

Investigations into the adaptive responses and resistance development in Eimeria tenella have revealed several potential mechanisms at the molecular and cellular levels. One key area of research involves comparative transcriptomic and metabolomic analyses of drug-sensitive (DS) and this compound-resistant (MRR) strains. Studies have identified significant differences in gene expression and metabolic pathways between these strains. shvri.ac.cnresearchgate.net

Transcriptomic analysis of MRR strains compared to DS strains of E. tenella has shown differential expression of a large number of genes. For instance, one study identified 5016 differentially expressed genes (DEGs) in MRR strains, with many involved in processes such as spliceosome activity, carbon metabolism, glycolysis, and amino acid biosynthesis. shvri.ac.cn Another comparative transcriptomic analysis of E. tenella strains resistant to both diclazuril (B1670474) and this compound identified 1070 DEGs, with some involved in peroxisome function and fatty acid metabolism. researchgate.netmdpi.com Genes related to cytoskeletal rearrangements and energy metabolism were found to be upregulated in monensin-resistant strains, another ionophore, while genes related to invasion were downregulated in this compound-resistant strains. cambridge.org

Metabolomic research has complemented transcriptomic findings by identifying differentially expressed metabolites in MRR strains. Significant differences have been observed in sugar and amino acid metabolism. shvri.ac.cn For example, non-targeted metabolomics revealed 297 differentially expressed metabolites in MRR compared to DS strains, primarily involved in pathways such as fructose (B13574) and mannose metabolism, and cysteine and methionine metabolism. shvri.ac.cn

Combined transcriptomic and metabolomic analyses have provided a more integrated view of resistance mechanisms. These studies indicate that key enzymes in the glycolytic pathway are often upregulated in MRR strains, while certain key enzymes in the glutathione (B108866) metabolic pathway are downregulated. shvri.ac.cn Conversely, key metabolites in the glycolytic pathway may be downregulated, and metabolites related to the aminohexose pathway upregulated. shvri.ac.cn These findings suggest that alterations in central metabolic pathways, particularly carbohydrate and amino acid metabolism, play a role in this compound resistance in E. tenella. shvri.ac.cn

Another proposed mechanism of resistance to ionophores, including this compound, involves altered permeability of the parasite's cell membrane, leading to reduced uptake or increased efflux of the drug. cambridge.orgtandfonline.com Differences in ionophore accumulation in sensitive and resistant Eimeria lines may be involved in the expression of resistance, although the exact mechanisms are not fully understood. cambridge.orgtandfonline.com Studies on other ionophores like monensin (B1676710) have shown that uptake by sporozoites of a drug-resistant line of E. tenella is significantly less than by sensitive lines. cambridge.orgtandfonline.com

Furthermore, the identification of specific proteins associated with resistance has been explored. While studies on monensin resistance identified proteins present in resistant strains but not in sensitive ones, their specific function in resistance acquisition remains unknown. tandfonline.com More recent work has investigated proteins like phosphoglycerate kinase (EtPGK) in E. tenella. RNA-seq studies found that EtPGK was downregulated in both diclazuril-resistant and this compound-resistant strains compared to drug-sensitive strains. nih.govnih.gov Further analysis confirmed that transcription and translation levels of EtPGK were downregulated in resistant strains, correlating negatively with drug concentration. nih.govnih.gov This suggests that EtPGK, potentially having roles beyond glycolysis, might be involved in drug resistance development in E. tenella. nih.govnih.gov

In bacteria, resistance mechanisms to antibiotics, including ionophores, can involve alterations in cell membrane permeability, efflux pump overexpression, modification of target sites, and enzymatic degradation of the antibiotic. mdpi.comdovepress.comskintherapyletter.comreactgroup.orgmdpi.com Specifically, in Enterococcus faecium, a bacterium found in poultry, a genetically encoded resistance mechanism to polyether ionophores, including this compound, has been identified. frontiersin.orgfrontiersin.org This mechanism involves a two-gene operon, narAB, which encodes an ABC-type transporter. frontiersin.orgfrontiersin.org Expression of the narAB operon has been shown to confer reduced susceptibility to narasin, salinomycin (B1681400), and this compound, but not monensin, in E. faecium. frontiersin.orgfrontiersin.org This ABC transporter is thought to contribute to resistance by actively transporting the ionophore out of the bacterial cell. reactgroup.orgfrontiersin.org

The development of cross-resistance between different ionophores has also been observed. Studies have indicated potential cross-resistance between narasin, salinomycin, and this compound in E. faecium. frontiersin.org Field isolates of E. tenella have also shown multiple resistance to ionophores like salinomycin and this compound, as well as synthetic drugs. cambridge.org Genetic recombination is considered a possible mechanism for the emergence of multiple resistance in field isolates. cambridge.org

While the primary target organisms for this compound's anticoccidial activity are Eimeria species, studies have also investigated its effects and potential resistance mechanisms in other contexts, such as its activity against Plasmodium falciparum, the malaria parasite. nih.govasm.org this compound has shown activity against both asexual and sexual stages of P. falciparum. asm.org Research has explored potential synergistic effects with other compounds, such as the pyrazoleamide PA21A050, which is an inhibitor of PfATP4, a sodium pump in P. falciparum. asm.org The potential for PfATP4 inhibitors to block the parasite's adaptive response to the ion flux induced by this compound and augment its effects has been investigated, with findings suggesting synergy between this compound and PA21A050. asm.org

Further research is needed to fully elucidate the complex molecular and metabolic mechanisms underlying this compound resistance in Eimeria and other target organisms. Understanding these mechanisms is crucial for developing strategies to mitigate resistance and preserve the efficacy of this compound and other ionophores.

Here is a summary of some research findings on differential gene expression in this compound-resistant Eimeria tenella:

ComparisonNumber of Differentially Expressed Genes (DEGs)Key Enriched Pathways (Examples)Reference
MRR vs. DS5016Spliceosome, Carbon Metabolism, Glycolysis, Amino Acid Biosynthesis shvri.ac.cn
MRR vs. DS1070Glycolysis/Gluconeogenesis, Regulation of Actin Cytoskeleton, DNA Replication researchgate.net
DZR & MRR vs. DSDownregulation of EtPGKGlycolysis (EtPGK function) nih.govnih.gov

Note: MRR = this compound-Resistant; DS = Drug-Sensitive; DZR = Diclazuril-Resistant; EtPGK = Eimeria tenella Phosphoglycerate Kinase.

Future Research Perspectives and Methodological Advancements

Elucidation of Unexplored Biosynthetic Pathways and Regulatory Networks

Understanding the complete biosynthetic pathway of Maduramicin (B1675897) and the regulatory networks that govern its production is a significant area for future research. While some studies have begun to identify the biosynthetic gene cluster (BGC) for this compound in Actinomadura sp. J1-007, the full pathway and its intricate regulatory mechanisms remain to be fully elucidated. researchgate.netoup.comoup.comnih.gov

Research in this area will likely focus on:

Identifying all genes within the BGC responsible for the synthesis of the complex polyether structure of this compound. researchgate.netoup.comoup.comnih.gov

Characterizing the function of each enzyme involved in the polyketide chain assembly, cyclization, glycosylation, O-methylation, and hydroxylation steps. researchgate.net

Mapping the regulatory elements and transcription factors that control the expression of the BGC genes.

Investigating how environmental factors or genetic signals influence this compound production by Actinomadura species.

Advanced genomic techniques, such as high-throughput sequencing and bioinformatics analysis, are expected to play a crucial role in identifying novel genes and predicting their functions within the biosynthetic pathway. researchgate.netoup.comoup.com Techniques like gene knockout and overexpression studies in the producing organism can help confirm the roles of specific genes and enzymes. Elucidating these pathways could pave the way for metabolic engineering strategies to improve this compound yield or generate novel analogues through synthetic biology approaches. researchgate.netoup.comoup.comnih.gov

Rational Design and Synthesis of Novel this compound Analogues with Modified Biological Activities

The complex structure of this compound, a polyether ionophore, presents opportunities for the rational design and synthesis of analogues with potentially modified biological activities. wikipedia.org Future research aims to leverage a deeper understanding of this compound's structure-activity relationship to create new compounds.

Key areas of investigation include:

Designing analogues with altered ion-binding selectivity or affinity to potentially modulate its biological effects.

Synthesizing derivatives with modified structural elements (e.g., different sugar moieties, altered side chains, or modified ring systems) to investigate their impact on target interaction and activity.

Developing analogues with potentially improved efficacy against specific targets or reduced off-target effects.

Exploring the creation of hybrid molecules combining features of this compound with other pharmacophores.

Rational design approaches, guided by computational modeling and structural analysis, will be essential in predicting the potential properties of new analogues before their synthesis. nih.govnih.gov Techniques such as solid-phase synthesis and combinatorial chemistry could be employed to generate libraries of this compound derivatives for screening. Evaluating the biological activity of these analogues in relevant in vitro and in vivo models will be crucial to identify promising candidates.

Advanced Mechanistic Studies in In Vitro and Model Systems

While some aspects of this compound's mechanism of action, particularly its ionophore properties, are known, future research will focus on more advanced mechanistic studies to fully understand its interactions at a molecular and cellular level. wikipedia.orgnih.gov This includes investigating its effects in various biological systems beyond its traditional use.

Areas for advanced mechanistic studies include:

Detailed characterization of this compound's interaction with biological membranes and its precise mechanism of ion transport.

Investigating the downstream cellular effects triggered by this compound-mediated ion flux in target and non-target cells. Studies have explored its effects on cell cycle and apoptosis in myoblast and myocardial cells. nih.govnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net

Elucidating the molecular targets and pathways involved in observed biological activities, such as its anticoccidial effects or potential other activities.

Utilizing advanced imaging techniques to visualize this compound's localization and dynamics within cells.

Employing 'omics' approaches (e.g., transcriptomics, proteomics, metabolomics) to gain a comprehensive understanding of cellular responses to this compound exposure. researchgate.net

The use of advanced in vitro model systems, such as 3D cell cultures and organoids, which better mimic the in vivo environment, will be valuable for these studies. researchgate.netmdpi.comgriffith.edu.autandfonline.com These models can provide more physiologically relevant data compared to traditional 2D cell cultures. mdpi.com

Refinement and Development of Ultra-Sensitive Analytical Techniques

Accurate and sensitive detection and quantification of this compound in various matrices are essential for research, quality control, and monitoring. Future efforts will focus on refining existing analytical techniques and developing new, more sensitive methods.

Areas for advancement in analytical techniques include:

Developing ultra-sensitive methods for the detection of this compound at very low concentrations in complex biological and environmental samples. mdpi.comdntb.gov.ua

Improving sample preparation techniques to enhance extraction efficiency and reduce matrix effects.

Exploring novel detection principles and technologies to increase sensitivity and specificity.

Developing rapid and high-throughput analytical methods for screening large numbers of samples.

Techniques such as Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS) have shown high sensitivity for this compound analysis and are likely to be further refined. mdpi.comdntb.gov.uaresearchgate.net Other methods like liquid chromatography with atomic absorption spectrometric detection and ELISA have also been used. researchgate.netnih.govresearchgate.netacs.org Future research may explore hyphenated techniques or novel biosensing platforms for enhanced detection limits and faster analysis times. researchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying maduramicin in biological or feed matrices?

High-performance liquid chromatography (HPLC) with fluorescence detection is widely used for this compound quantification due to its sensitivity and specificity. For example, derivatization techniques (e.g., post-column fluorescence enhancement) improve detection limits to 5 ppm in feed samples . Method validation should adhere to guidelines such as precision (RSD <10%), accuracy (recovery 90–110%), and linearity (R² >0.99) to meet regulatory standards .

Q. What are the critical parameters for designing in vivo studies to evaluate this compound's anticoccidial efficacy?

Studies should specify the coccidial strain (e.g., Eimeria tenella), infection dose (e.g., 5×10³ sporulated oocysts), and treatment duration (typically 5–7 days post-infection). Use a controlled diet with this compound concentrations (e.g., 5–6 ppm for poultry) and include negative (untreated) and positive (e.g., salinomycin-treated) control groups. Efficacy metrics include oocyst shedding reduction, lesion scores, and weight gain .

Q. How should researchers address potential interferences in this compound assays from feed additives or metabolites?

Sample preparation is critical: use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from feed matrices. Confirm specificity via mass spectrometry (LC-MS/MS) to distinguish this compound from structurally similar ionophores (e.g., monensin) .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound efficacy studies?

Non-linear regression models (e.g., log-logistic or Emax models) are suitable for dose-response data. Ensure sample sizes are powered (α=0.05, β=0.2) to detect clinically relevant differences (e.g., ≥20% reduction in oocyst counts). Report confidence intervals and avoid overinterpreting "significance" without effect size metrics .

Q. How can pharmacokinetic (PK) modeling address variability in this compound absorption across avian species?

Use compartmental PK models with population-based parameters (e.g., Vd, Cl) derived from serial plasma sampling. Account for factors like feed composition (lipid content) and gastrointestinal pH, which influence bioavailability. Non-linear mixed-effects modeling (NONMEM) can quantify inter-individual variability and guide dose optimization .

Q. What experimental strategies can elucidate this compound's mechanism of resistance in coccidia?

Combine genomic sequencing (e.g., identifying mutations in Eimeria ATP-binding cassette transporters) with in vitro susceptibility assays. Use CRISPR-Cas9 to validate candidate resistance genes. Cross-resistance studies with other ionophores (e.g., narasin) can clarify resistance pathways .

Q. How should researchers design studies to assess this compound's environmental persistence in poultry litter?

Conduct aerobic/anaerobic degradation assays under controlled temperature (25–40°C) and moisture (30–70% WHC). Quantify this compound via LC-MS/MS and model half-life using first-order kinetics. Include ecotoxicology endpoints (e.g., impact on soil microbiota) using OECD guidelines .

Methodological Guidance

What frameworks are recommended for formulating this compound-related research questions in antimicrobial resistance (AMR) studies?

Apply the PICO framework:

  • Population : Eimeria-infected poultry flocks
  • Intervention : this compound at 5 ppm in feed
  • Comparison : Alternative ionophores (e.g., salinomycin)
  • Outcome : Reduction in oocyst shedding (%) Ensure questions meet FINER criteria (Feasible, Novel, Ethical) .

Q. How can conflicting data on this compound toxicity in non-target species be resolved?

Conduct systematic reviews with meta-analysis to pool toxicity data (e.g., LD50 in rodents). Assess study quality via GRADE criteria and explore heterogeneity (e.g., species-specific metabolic pathways) using subgroup analysis. In vitro hepatocyte assays can supplement in vivo findings .

Q. What are best practices for integrating this compound preclinical data into regulatory submissions?

Follow ICH M3(R2) guidelines: compile PK/PD, toxicity (acute/chronic), and residue depletion data in dossier format. Cross-reference published validation studies (e.g., HPLC methods) to support analytical reliability .

Data Presentation and Reporting

  • Tables : Include summary statistics (mean ± SD, n) for efficacy/toxicity endpoints.
  • Figures : Use dose-response curves with 95% CI bands for PK/PD modeling.
  • Discussion : Contrast findings with prior studies (e.g., Gliddon et al., 1988) and highlight mechanistic insights or unresolved contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.